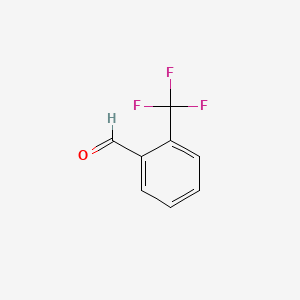

2-(Trifluoromethyl)benzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVRPKUWYQVVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196279 | |

| Record name | o-(Trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-61-0 | |

| Record name | 2-(Trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Trifluoromethyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)benzaldehyde (CAS 447-61-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzaldehyde (CAS 447-61-0), a key building block in modern organic synthesis. The document details its physicochemical and spectroscopic properties, provides established experimental protocols for its synthesis and common reactions, and explores the biological activities of its derivatives, offering insights for its application in pharmaceutical and agrochemical research.

Core Properties of this compound

This compound is an aromatic aldehyde distinguished by the presence of a trifluoromethyl group at the ortho position of the benzaldehyde (B42025) ring.[1] This electron-withdrawing group significantly influences the reactivity of the aldehyde, making it a versatile reagent in various chemical transformations.[1][2] It typically appears as a clear, colorless to slightly yellow liquid.[3][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental planning and execution.

| Property | Value | Reference(s) |

| CAS Number | 447-61-0 | [3] |

| Molecular Formula | C₈H₅F₃O | [3] |

| Molecular Weight | 174.12 g/mol | [3] |

| Appearance | Clear colorless to light yellow liquid | [3][4] |

| Melting Point | -40 °C | [3] |

| Boiling Point | 70-71 °C at 16 mmHg | [3] |

| Density | 1.32 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.466 | [5] |

| Solubility | Soluble in most organic solvents; slightly soluble in water.[1][6] | [1][6] |

| Flash Point | 61 °C (closed cup) | [5] |

| Air Sensitivity | Air sensitive; should be stored under an inert atmosphere in a dry, dark place.[2] | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following provides an overview of its key spectral features.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | The proton nuclear magnetic resonance spectrum typically shows characteristic signals for the aldehydic proton and the aromatic protons, with splitting patterns influenced by the trifluoromethyl group. |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance spectrum displays distinct peaks for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons. |

| ¹⁹F NMR | The fluorine-19 nuclear magnetic resonance spectrum is a powerful tool for confirming the presence of the trifluoromethyl group, usually showing a singlet in the expected chemical shift region. |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits a strong absorption band characteristic of the C=O stretching vibration of the aldehyde group, typically around 1700 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Synthesis and Reactivity

The unique electronic properties imparted by the trifluoromethyl group make this compound a valuable synthon.[2] The electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the carbonyl carbon, influencing its reactivity in nucleophilic addition and condensation reactions.[2]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A general and scalable approach involves the hydrolysis of o-trifluoromethyl toluene (B28343) dichloride.

-

Reaction Setup: In an autoclave, combine 114g of o-trifluoromethyl toluene dichloride, 86.1g of sodium acetate, 240g of acetic acid, 100g of water, and 0.1g of tetrabutylammonium (B224687) bromide.

-

Reaction Conditions: Seal the autoclave and heat to 140 °C. The pressure will rise to approximately 0.25 MPa. Maintain these conditions and stir for 6 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture. The mother liquor is subjected to reduced pressure to remove acetic acid.

-

Extraction: Add 280g of water to the residue, stir, and allow the layers to separate. Collect the organic layer.

-

Purification: Purify the crude product by vacuum distillation, collecting the fraction at 70-75 °C / -0.095 MPa to yield this compound.

Caption: Workflow for the synthesis of this compound.

Key Reactions

This compound serves as a versatile starting material for a variety of organic transformations, including the Wittig and Grignard reactions.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[7] With this compound, this reaction allows for the introduction of a carbon-carbon double bond at the former carbonyl position.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Reagent Addition: Add a stabilized ylide, for example, ethyl (triphenylphosphoranylidene)acetate (1.0-1.2 equivalents), to the solution.

-

Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired alkene from the triphenylphosphine (B44618) oxide byproduct.

Caption: General workflow for a Wittig reaction with this compound.

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, yielding an alcohol.[8] This reaction is a fundamental C-C bond-forming reaction.

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by reacting an appropriate alkyl or aryl halide with magnesium turnings in anhydrous ether.

-

Reaction with Aldehyde: To a separate flask containing a solution of this compound in anhydrous ether, slowly add the prepared Grignard reagent at a controlled temperature (e.g., 0 °C).

-

Reaction Conditions: Allow the reaction to stir at room temperature for a specified period.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent. Purify the resulting alcohol by column chromatography or distillation.

References

- 1. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Physical Properties of 2-(Trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-(Trifluoromethyl)benzaldehyde. The information herein is intended to support researchers, scientists, and professionals in drug development by presenting key data, detailed experimental protocols, and logical workflows for the characterization of this important chemical intermediate.

Core Physical Properties

This compound is a substituted aromatic aldehyde that serves as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its physical characteristics are crucial for its handling, reaction setup, and purification. This compound typically appears as a clear, colorless to slightly yellow liquid.[1][2] It is also noted to be air-sensitive, necessitating appropriate storage under an inert atmosphere in a dry, dark environment.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound based on available literature data.

| Property | Value | Units | Conditions | References |

| Molecular Formula | C₈H₅F₃O | - | - | [1][3] |

| Molecular Weight | 174.12 | g/mol | - | [1][3][4] |

| Density | 1.32 | g/mL | at 25 °C | [3] |

| Boiling Point | 70-71 | °C | at 16 mmHg | [1][3] |

| Melting Point | -40 | °C | - | [1][3] |

| Refractive Index | 1.466 | - | at 20 °C | [3][5] |

| Flash Point | 61 | °C | closed cup | |

| Solubility | Soluble in most organic solvents | - | - | [3] |

Experimental Protocols

Detailed experimental procedures are essential for the verification and consistent measurement of the physical properties of chemical compounds. The following are standard methodologies that can be employed for the characterization of this compound.

Determination of Density

Principle: The density of a liquid is the ratio of its mass to its volume. A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is commonly used for precise density measurements.

Methodology:

-

Clean and dry a pycnometer of a known volume (e.g., 10 mL) and determine its mass on an analytical balance.

-

Fill the pycnometer with distilled water of a known temperature (e.g., 25 °C) and record the mass. The density of water at this temperature is known.

-

Thoroughly dry the pycnometer and fill it with this compound.

-

Insert the stopper, allowing excess liquid to exit through the capillary. Ensure there are no air bubbles.

-

Equilibrate the pycnometer and its contents to the desired temperature (25 °C) in a water bath.

-

Dry the outside of the pycnometer and weigh it.

-

Calculate the density using the formula: Density = (mass of substance) / (volume of substance). The volume can be precisely determined from the mass of the water and its known density.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Methodology (Reduced Pressure):

-

Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place a small volume of this compound and a boiling chip in the round-bottom flask.

-

Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

-

Slowly evacuate the system to the desired pressure (e.g., 16 mmHg).

-

Begin heating the flask gently using a heating mantle.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions into a liquid. For substances that are liquid at room temperature, a cryostat is used to determine the freezing point, which is equivalent to the melting point.

Methodology:

-

Place a small sample of this compound in a small test tube.

-

Insert a low-temperature thermometer or a thermocouple into the sample.

-

Place the test tube in a cooling bath (e.g., dry ice/acetone or a cryostat).

-

Slowly cool the sample while gently stirring.

-

Record the temperature at which the first crystals appear and the temperature at which the substance completely solidifies. The equilibrium temperature between the solid and liquid phases is the freezing/melting point.

Measurement of Refractive Index

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

Methodology:

-

Calibrate an Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of this compound to the prism.

-

Close the prism and allow the sample to equilibrate to the desired temperature (20 °C) using the instrument's temperature control system.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

Assessment of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. A qualitative assessment can be performed by visual inspection.

Methodology (Qualitative):

-

Add a small, measured amount of this compound (e.g., 100 µL) to a known volume of the solvent to be tested (e.g., 1 mL) in a clear vial.

-

Vortex the mixture for 1 minute.

-

Visually inspect the mixture against a well-lit background to check for any signs of undissolved droplets or phase separation.

-

If the substance dissolves completely, it is considered soluble in that solvent under the tested conditions.

-

Common organic solvents for testing include ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (B87167) (DMSO).

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of this compound.

Caption: Experimental workflow for characterizing this compound.

References

A Technical Guide to 2-(Trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis.[1] Its unique chemical structure, featuring an aldehyde group and a trifluoromethyl substituent on the benzene (B151609) ring, imparts distinct reactivity and properties that are highly valued in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] The electron-withdrawing nature of the trifluoromethyl group significantly influences the electrophilicity of the carbonyl carbon, differentiating its reactivity from unsubstituted benzaldehyde.[2] This guide provides an in-depth overview of the molecular and physical properties, synthesis protocols, and key applications of this compound, with a particular focus on its role in drug discovery and development.

Core Properties of this compound

A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C8H5F3O[1][2][4][5][6][7] |

| Molecular Weight | 174.12 g/mol [1][2][5][7] |

| CAS Number | 447-61-0[2][4][5] |

| Appearance | Clear, colorless to slightly yellow liquid[1][2] |

| Density | 1.32 g/mL at 25 °C[1][5][8] |

| Boiling Point | 70-71 °C at 16 mmHg[1][2] |

| Melting Point | -40 °C[1][2] |

| Refractive Index | n20/D 1.466[5][8] |

| Flash Point | 61 °C (141.8 °F) - closed cup[8] |

Applications in Research and Drug Development

The presence of the trifluoromethyl group is a key feature in many modern pharmaceuticals, as it can enhance metabolic stability, bioavailability, and binding affinity.[1] Consequently, this compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.

Key applications include:

-

Pharmaceutical Synthesis: It is a pivotal intermediate in the creation of various drug candidates, particularly those targeting neurological and cardiovascular conditions.[1] For example, it has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates and methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate through reactions like the Wittig-Horner reaction.[5][8]

-

Agrochemicals: The trifluoromethyl moiety is known to enhance the potency and selectivity of herbicides and fungicides, making this compound a useful precursor in the agrochemical industry.[9]

-

Materials Science: It is employed in the synthesis of advanced polymers and coatings where the fluorinated group can impart improved thermal and chemical stability.[1][3]

-

Organic Synthesis: As a versatile reagent, it serves as an electrophilic component in a wide array of chemical reactions, enabling the construction of complex molecular architectures.[5]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below is a detailed experimental protocol based on the hydrolysis of o-trifluoromethyl toluene (B28343) dichloride.

Objective: To synthesize this compound via hydrolysis.

Materials:

-

o-Trifluoromethyl toluene dichloride

-

C1-C4 linear chain saturated monobasic fatty acid (e.g., acetic acid)

-

Alkali metal C1-C4 linear chain saturated monobasic fatty acid salt (e.g., sodium acetate)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Equipment:

-

50 mL round-bottomed flask

-

Gas inlet tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Syringe

-

Filtration apparatus

-

Rotary evaporator

-

Flash column chromatography setup

Procedure:

-

Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirring bar, reflux condenser, and a gas inlet tube, combine o-trifluoromethyl toluene dichloride, the C1-C4 saturated unary fatty acid, and the corresponding alkali-metal salt.

-

Hydrolysis Reaction: Add water to the flask. Heat the reaction mixture to a temperature between 150 °C and 190 °C under a pressure of 0.3 MPa to 0.78 MPa.[10] Vigorously stir the mixture for the required reaction time.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (50 mL).

-

Purification: Wash the ethereal solution with water (3 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the resulting residue by flash column chromatography on silica gel, using a hexane-ethyl acetate (10:1) solvent system to isolate the pure this compound.[7]

Below is a diagram illustrating a general synthesis pathway for this compound.

Caption: A simplified synthetic route to this compound.

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling to ensure safety in a laboratory setting.[11]

Hazard Identification:

-

Classification: Combustible liquid. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8][11][12]

-

Hazard Statements: H315, H319, H335[8]

Precautionary Measures:

-

Handling: Wash hands and any exposed skin thoroughly after handling.[11] Avoid breathing mist, vapors, or spray.[11] Use only in a well-ventilated area or outdoors.[11] Keep away from heat, sparks, open flames, and hot surfaces.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[8][11] A dust mask (type N95, US) or an appropriate respirator is recommended.[8]

-

Storage: Store in a cool, well-ventilated place.[12] Keep the container tightly closed.[11][12] It is air-sensitive and should be stored under an inert atmosphere, such as nitrogen or argon.[2][12]

First Aid Measures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[11] Call a poison center or doctor if you feel unwell.[11]

-

Skin Contact: If on skin, wash with plenty of soap and water.[11] If skin irritation occurs, seek medical advice.[11]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. If the person is conscious, give half a liter of water to drink immediately. Consult a doctor.[12]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and related scientific fields. Its unique properties and reactivity make it an indispensable tool in modern organic synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. Benzaldehyde, 2-(trifluoromethyl)- [webbook.nist.gov]

- 5. This compound | 447-61-0 [chemicalbook.com]

- 6. Benzaldehyde, 2-(trifluoromethyl)- (CAS 447-61-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound 98 447-61-0 [sigmaaldrich.com]

- 9. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 10. CN102516047A - Preparation methods of this compound and intermediate thereof - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Due to the limited availability of specific quantitative solubility data in public literature, this guide also furnishes a detailed experimental protocol for its determination.

Core Concepts and Solubility Profile

This compound (CAS No. 447-61-0) is a colorless to slightly yellow liquid with a molecular weight of 174.12 g/mol . Its chemical structure, featuring a benzaldehyde (B42025) ring substituted with a highly electronegative trifluoromethyl group, governs its solubility characteristics. The presence of the polar aldehyde group allows for dipole-dipole interactions, while the trifluoromethyl group increases lipophilicity.

While specific quantitative data is scarce, it is widely reported to be soluble in most organic solvents.[1][2] This general solubility is attributed to its organic nature and the "like dissolves like" principle. It is also reported to be slightly soluble in water.

For comparative purposes, the isomeric 3-(Trifluoromethyl)benzaldehyde is reported to be slightly soluble in chloroform (B151607) and methanol (B129727) and has a high solubility in dimethyl sulfoxide (B87167) (DMSO) of 100 mg/mL.[3][4]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. The following table summarizes the available qualitative and analogous quantitative information.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Most Organic Solvents | Not Specified | Soluble | Qualitative |

| Water | Not Specified | Slightly Soluble | Qualitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 mg/mL | Quantitative (Analog: 3-isomer) |

| Chloroform | Not Specified | Slightly Soluble | Qualitative (Analog: 3-isomer) |

| Methanol | Not Specified | Slightly Soluble | Qualitative (Analog: 3-isomer) |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method followed by gravimetric analysis.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when a separate liquid phase of the solute remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry evaporating dish or beaker. This step is crucial to remove any undissolved micro-droplets.

-

-

Gravimetric Analysis:

-

Record the exact mass of the evaporating dish containing the saturated solution.

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a desiccator under vacuum can be used.

-

Once the solvent has completely evaporated, cool the evaporating dish to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

3. Data Calculation:

-

Mass of the saturated solution: (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved solute: (Mass of dish + solute residue) - (Mass of empty dish)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)

-

Solubility ( g/100 g of solvent): (Mass of dissolved solute / Mass of the solvent) x 100

-

Solubility ( g/100 mL of solvent): (Mass of dissolved solute / Volume of solvent) x 100 (Note: The density of the solvent at the experimental temperature is required for this calculation).

Experimental Workflow Diagram

References

Spectroscopic Profile of 2-(Trifluoromethyl)benzaldehyde: A Technical Guide

For Immediate Release

This technical document provides an in-depth analysis of the spectral data for 2-(Trifluoromethyl)benzaldehyde (CAS No. 447-61-0), a key intermediate in pharmaceutical and agrochemical synthesis. The following guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The structural identity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 10.45 | s | - | 1H | H-α (Aldehyde) |

| 8.15 | d | 7.8 | 1H | H-6 |

| 7.90 | d | 7.8 | 1H | H-3 |

| 7.78 | t | 7.6 | 1H | H-4 |

| 7.70 | t | 7.6 | 1H | H-5 |

Table 2: ¹³C NMR Data for this compound (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Quartet Coupling (¹JCF, Hz) | Assignment |

| 189.5 | - | C=O (Aldehyde) |

| 135.0 | - | C-1 |

| 133.2 | - | C-6 |

| 132.0 | - | C-4 |

| 129.5 | - | C-3 |

| 128.8 (q) | ~34 | C-2 |

| 126.5 | - | C-5 |

| 123.8 (q) | ~274 | CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present in the molecule. The data below corresponds to the analysis of a neat liquid sample.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3070 | Weak | Aromatic C-H Stretch |

| 2860, 2770 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| 1715 | Strong | C=O Carbonyl Stretch |

| 1605, 1585 | Medium | Aromatic C=C Stretch |

| 1310 | Strong | C-F Stretch (Trifluoromethyl group) |

| 1160, 1120 | Strong | C-F Stretch (Trifluoromethyl group) |

| 770 | Strong | Ortho-disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry was used to determine the fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 174 | 85 | [M]⁺ (Molecular Ion) |

| 173 | 100 | [M-H]⁺ |

| 145 | 95 | [M-CHO]⁺ or [C₇H₄F₃]⁺ |

| 125 | 20 | [C₇H₄F₂]⁺ |

| 95 | 15 | [C₆H₄F]⁺ |

| 75 | 10 | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrument: A Bruker Avance 400 MHz spectrometer was used for data acquisition.

-

¹H NMR Acquisition: The proton spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added.

-

¹³C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.

-

Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard instrument software. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: A single drop of neat this compound liquid was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory was utilized.[1]

-

Acquisition: The spectrum was recorded in the range of 4000 to 600 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to sample analysis and automatically subtracted.

-

Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was plotted as transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Introduction: The sample was introduced via a gas chromatograph (GC) equipped with a capillary column suitable for aromatic compounds. A small volume (1 µL) of a dilute solution of the analyte in dichloromethane (B109758) was injected.

-

Instrument: A mass spectrometer operating in Electron Ionization (EI) mode was used.[2]

-

Ionization: The sample was bombarded with a beam of electrons with an energy of 70 eV.

-

Analysis: The resulting positively charged fragments were accelerated and separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The detector recorded the relative abundance of each fragment, and the data was processed to generate a mass spectrum.

Visualization of Spectroscopic Workflow

The logical flow from sample preparation to final data analysis is a critical component of chemical characterization. The following diagram illustrates this general workflow.

References

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Trifluoromethyl)benzaldehyde is a crucial intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group can significantly enhance the polarity, stability, and lipophilicity of a molecule, often leading to increased biological activity.[2] This guide provides a detailed overview of common and effective synthesis routes for this compound, complete with experimental protocols, quantitative data, and process diagrams.

Hydrolysis of Dihalo- and Trihalomethyl Precursors

A prevalent industrial method for synthesizing this compound involves the hydrolysis of ortho-substituted trifluoromethyl dihalotoluenes. This approach is often favored for its high yields and scalability.

From 2-(Trifluoromethyl)dichlorotoluene

This method involves the hydrolysis of 2-(trifluoromethyl)dichlorotoluene, often in the presence of a phase transfer catalyst and an acidic medium.

Caption: Hydrolysis of 2-(Trifluoromethyl)dichlorotoluene.

Experimental Protocol:

-

Charge a high-pressure autoclave with 114g (0.5 mol) of 2-(trifluoromethyl)toluene dichloride, 210g of 20% sodium hydroxide (B78521) solution (1.05 mol), 240g of acetic acid (4.0 mol), and 0.1g of Tetrabutylammonium bromide.[1]

-

Seal the autoclave and heat the mixture to 160°C. The pressure will rise to approximately 0.45 MPa.[1]

-

Maintain the reaction at this temperature and pressure for 3 hours, monitoring the consumption of the starting material by gas chromatography.[1]

-

Once the reaction is complete (starting material <0.5%), cool the vessel to room temperature.[1]

-

Filter the reaction solution. The mother liquor is then subjected to reduced pressure distillation to remove the acetic acid.[1]

-

Add 240g of water to the residue, stir, and allow the layers to separate.[1]

-

Collect the organic layer and purify by vacuum distillation, collecting the fraction at 70-75°C / -0.095 MPa.[1]

Data Presentation:

| Starting Material | Reagents | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) |

| 2-(Trifluoromethyl)dichlorotoluene | NaOH, Acetic Acid, H₂O, TBAB | 160 | 0.45 | 3 | 90.2 | 98.5 (GC) |

| 2-(Trifluoromethyl)dichlorotoluene | Sodium Acetate, Acetic Acid, H₂O, TBAB | 140 | 0.25 | 6 | 38.6 | 94.6 (GC) |

Table 1: Reaction conditions and yields for the hydrolysis of 2-(Trifluoromethyl)dichlorotoluene.[1]

From 2-(Trifluoromethyl)benzal Fluoride (B91410)

An alternative hydrolysis route starts from 2-(trifluoromethyl)benzal fluoride using concentrated sulfuric acid.

Caption: Hydrolysis of 2-(Trifluoromethyl)benzal fluoride.

Experimental Protocol: Note: This method is cited from US patent 2180772.

-

In a suitable reaction vessel, treat 2-(trifluoromethyl)benzal fluoride with 3 times its mass of 95% sulfuric acid.[1][2]

-

Heat the mixture to a temperature between 90°C and 120°C.[1][2]

-

Maintain the temperature until the hydrolysis is complete.

-

Work-up of the reaction mixture is required to isolate the product. Caution is advised as this reaction generates hazardous HF gas and a large amount of acid waste.[1][2]

Data Presentation:

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Notes |

| 2-(Trifluoromethyl)benzal fluoride | 95% H₂SO₄ | 90-120 | 95 | Generates significant acid waste and corrosive HF gas.[1][2] |

Table 2: Reaction conditions and yield for the hydrolysis of 2-(Trifluoromethyl)benzal fluoride.

Grignard Reaction with Formylating Agents

This classic organometallic approach involves the formation of a Grignard reagent from an aryl halide, which then reacts with a formylating agent to yield the desired aldehyde.

References

A Technical Guide to 2-(Trifluoromethyl)benzaldehyde for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Synthesis

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzaldehyde, a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, key chemical properties, and applications in organic synthesis, complete with experimental protocols and workflow diagrams.

Introduction

This compound, with the CAS number 447-61-0, is an aromatic aldehyde distinguished by the presence of a trifluoromethyl group at the ortho position of the benzene (B151609) ring.[1] This electron-withdrawing group significantly influences the reactivity of the aldehyde, making it a valuable intermediate in a variety of chemical transformations.[2] Its unique electronic properties contribute to the enhanced biological activity, metabolic stability, and bioavailability of the resulting compounds, rendering it a sought-after component in drug discovery and development.[3]

This guide will delve into the commercial landscape for this reagent, provide a summary of its physical and chemical properties, and present detailed methodologies for its application in key synthetic reactions.

Commercial Availability and Suppliers

This compound is readily available from a range of commercial suppliers, typically in purities of 97% or higher. The compound is usually supplied as a colorless to pale yellow liquid. Below is a summary of major suppliers and their typical product specifications.

| Supplier | Product Number(s) | Purity/Grade(s) | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | 250694 | 98% | 25 g, 100 g |

| Thermo Fisher Scientific (Alfa Aesar) | B24591 | 98% | 5 g, 25 g, 100 g |

| Tokyo Chemical Industry (TCI) | T1281 | >97.0% (GC) | 25 g, 100 g |

| Chem-Impex International | 45196 | ≥ 97% (GC) | 25 g, 100 g, Bulk |

| Oakwood Chemical | 001988 | 97% | 5 g, 25 g, 100 g |

Note: Availability and exact specifications may vary by region and time. It is recommended to consult the supplier's website for the most current information.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 447-61-0 | |

| Molecular Formula | C₈H₅F₃O | |

| Molecular Weight | 174.12 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | 1.32 g/mL at 25 °C | |

| Boiling Point | 70-71 °C at 16 mmHg | [2] |

| Melting Point | -40 °C | [3] |

| Refractive Index (n20/D) | ~1.466 | |

| Flash Point | 61 °C (141.8 °F) - closed cup | |

| Solubility | Soluble in most organic solvents | [4] |

Applications in Organic Synthesis

The unique electronic nature of this compound makes it a versatile reagent in a number of important organic transformations, particularly in the synthesis of heterocyclic compounds and complex molecules with pharmaceutical applications.

Hantzsch Dihydropyridine (B1217469) Synthesis

This compound is a key precursor in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs). These compounds are a well-known class of calcium channel blockers used in the treatment of hypertension. The trifluoromethylphenyl group at the 4-position of the dihydropyridine ring is a common structural motif in several commercial drugs.[5]

A general workflow for the Hantzsch synthesis using this compound is depicted below.

References

The Trifluoromethyl Group: A Keystone in Modulating Benzaldehyde's Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group onto a benzaldehyde (B42025) scaffold profoundly alters its chemical reactivity and physical properties, rendering it a valuable building block in modern medicinal chemistry. This powerful electron-withdrawing group enhances the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack. Beyond its electronic influence, the trifluoromethyl group imparts increased lipophilicity and metabolic stability to molecules, desirable characteristics for drug candidates. This technical guide delves into the core principles of the trifluoromethyl group's reactivity in benzaldehyde, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[1] This property stems from the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the benzene (B151609) ring and, consequently, from the aldehyde functional group. This electron-withdrawing effect significantly increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile.[2][3]

| Substituent | σ_meta_ | σ_para_ |

| -CF3 | 0.43 | 0.54 |

| -CHO | 0.35 | 0.42 |

| -NO2 | 0.71 | 0.78 |

| -Cl | 0.37 | 0.23 |

| -CH3 | -0.07 | -0.17 |

| A selection of Hammett constants for various substituents. A positive value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect. |

The strong positive σ values for the -CF3 group highlight its significant electron-withdrawing capacity, comparable to that of a nitro group. This effect is additive to the inherent electron-withdrawing nature of the aldehyde group itself, further enhancing the reactivity of the carbonyl center in trifluoromethyl-substituted benzaldehydes.

Key Reactions and Experimental Protocols

The enhanced electrophilicity of trifluoromethyl-substituted benzaldehydes makes them ideal substrates for a variety of important organic transformations. Below are detailed protocols for three fundamental reactions, providing a starting point for synthetic applications.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes. The increased reactivity of trifluoromethyl benzaldehyde can lead to high yields of the corresponding stilbene (B7821643) derivatives.

Protocol: Synthesis of 4-(Trifluoromethyl)stilbene

-

Materials: 4-(Trifluoromethyl)benzaldehyde (B58038), Benzyltriphenylphosphonium (B107652) chloride, Sodium Hydroxide (B78521) (50% aqueous solution), Dichloromethane (B109758), 1-Propanol (B7761284), Water.

-

Procedure:

-

In a 25-mL Erlenmeyer flask, combine 4-(trifluoromethyl)benzaldehyde (1.0 mmol, 174 mg), benzyltriphenylphosphonium chloride (1.1 mmol, 428 mg), and dichloromethane (6 mL).

-

Stir the mixture vigorously for at least 5 minutes to ensure dissolution.

-

Carefully add 10 drops of 50% aqueous sodium hydroxide solution to the rapidly stirred reaction mixture.

-

Continue vigorous stirring for 30 minutes. The reaction mixture will typically change color.

-

After 30 minutes, add 4 mL of a 1:1 mixture of 1-propanol and water to precipitate the product.

-

Collect the crude product by vacuum filtration.

-

Recrystallize the crude product from a minimal amount of 1-propanol to yield the pure trans-4-(trifluoromethyl)stilbene.

-

-

Expected Yield: While specific yields for this exact reaction are not widely reported, similar Wittig reactions with substituted benzaldehydes suggest yields in the range of 30-40% can be expected.[4]

Aldol (B89426) Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. The electrophilic nature of trifluoromethyl benzaldehyde makes it an excellent partner for this reaction.

Protocol: Aldol Condensation of 4-(Trifluoromethyl)benzaldehyde with Acetone (B3395972)

-

Materials: 4-(Trifluoromethyl)benzaldehyde, Acetone, Sodium Hydroxide, Ethanol, Water, Acetic Acid.

-

Procedure:

-

In a 50-mL round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde (10 mmol, 1.74 g) in 20 mL of ethanol.

-

Add acetone (5 mmol, 0.37 mL) to the solution.

-

Slowly add 25 mL of a 1M aqueous sodium hydroxide solution while stirring at room temperature.

-

Stir the reaction mixture for 30 minutes. A precipitate should form.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

To purify, stir the solid in 20 mL of 5% acetic acid in ethanol, filter, and then wash the solid with cold ethanol.

-

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The reactivity of trifluoromethyl benzaldehyde facilitates the initial imine formation.

Protocol: Reductive Amination of 4-(Trifluoromethyl)benzaldehyde with Aniline (B41778)

-

Materials: 4-(Trifluoromethyl)benzaldehyde, Aniline, Sodium Borohydride (B1222165), Glycerol (B35011), Ethyl Acetate (B1210297).

-

Procedure:

-

In a reaction vessel, combine 4-(trifluoromethyl)benzaldehyde (10 mmol, 1.74 g), aniline (10 mmol, 0.91 mL), and glycerol (3 mL).

-

Heat the mixture to 70 °C.

-

Add sodium borohydride (12 mmol, 454 mg) portion-wise to the heated mixture.

-

Maintain the reaction at 70 °C for 40 minutes.

-

After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the product.

-

-

Expected Yield: A similar reductive amination of benzaldehyde with aniline using this protocol yielded 97% of the product.[6]

Applications in Drug Development: Targeting Key Signaling Pathways

The unique properties conferred by the trifluoromethyl group have made trifluoromethyl-substituted benzaldehydes and their derivatives valuable precursors in the synthesis of bioactive molecules that target critical cellular signaling pathways implicated in various diseases.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Signaling

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a condition often found in solid tumors.[7] HIF-1 promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, contributing to tumor growth and resistance to therapy.[3] Consequently, inhibitors of the HIF-1 signaling pathway are promising anti-cancer agents.[8]

Derivatives of 3-(trifluoromethyl)benzaldehyde (B1294959) have been utilized in the synthesis of novel chalcones that act as inhibitors of HIF-1.[9]

Figure 1: Simplified HIF-1 signaling pathway and the inhibitory action of chalcone derivatives.

Modulation of the TGF-β1 Signaling Pathway

Transforming growth factor-beta 1 (TGF-β1) is a cytokine involved in a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[10][11] Dysregulation of the TGF-β1 signaling pathway is implicated in various diseases, including cancer and fibrosis.

A novel trifluoromethyl quinazoline (B50416) compound has been shown to regulate the epithelial-mesenchymal transition (EMT) of prostatic hyperplasia cells by inhibiting the secretion of TGF-β1 from stromal cells.[3][12] This highlights another avenue through which trifluoromethyl-containing compounds can exert therapeutic effects.

Figure 2: Overview of the TGF-β1 signaling pathway and the effect of a trifluoromethyl quinazoline compound.

Conclusion

The trifluoromethyl group exerts a powerful influence on the reactivity and properties of benzaldehyde, making it a highly valuable synthon in drug discovery and development. Its strong electron-withdrawing nature enhances the electrophilicity of the carbonyl group, facilitating a range of important chemical transformations. Furthermore, the incorporation of the trifluoromethyl moiety can improve the pharmacokinetic profile of drug candidates. The examples of HIF-1 and TGF-β1 pathway modulation demonstrate the tangible impact of trifluoromethyl-containing scaffolds in the development of novel therapeutics. This guide provides a foundational understanding for researchers and scientists to leverage the unique chemistry of trifluoromethyl benzaldehyde in their pursuit of innovative medicines.

References

- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. libjournals.unca.edu [libjournals.unca.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Exploring the Protective Effect of Gastrodia elata Extract on D-Galactose-Induced Liver Injury in Mice Based on the PI3K/Akt Signaling Pathway [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and evaluation of the novel chalcone derivatives with 2,2-dimethylbenzopyran as HIF-1 inhibitors that possess anti-angiogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. Synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilicity of 2-(Trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzaldehyde is an aromatic aldehyde of significant interest in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its unique electronic properties, stemming from the presence of a trifluoromethyl group at the ortho position, render it a highly reactive and versatile building block. This guide provides a comprehensive overview of the electrophilicity of this compound, including its chemical properties, reactivity in key transformations, and detailed experimental protocols.

The trifluoromethyl group (-CF3) is a potent electron-withdrawing group, which significantly enhances the electrophilicity of the adjacent carbonyl carbon in the benzaldehyde (B42025) moiety. This increased partial positive charge on the carbonyl carbon makes this compound more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde and its electron-donating substituted counterparts.[1][2] This heightened reactivity influences reaction rates and can lead to altered selectivity in various chemical transformations.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 447-61-0 | [3] |

| Molecular Formula | C8H5F3O | [3] |

| Molecular Weight | 174.12 g/mol | [3] |

| Appearance | Clear colorless to slightly yellow liquid | [2] |

| Boiling Point | 70-71 °C at 16 mmHg | [2] |

| Density | 1.32 g/mL at 25 °C | |

| Refractive Index | n20/D 1.466 |

Quantitative Analysis of Electrophilicity

The following table presents illustrative computational data for a series of substituted benzaldehydes to contextualize the expected electrophilicity of the 2-trifluoromethyl derivative.

| Substituent | Position | LUMO Energy (eV) | Carbonyl Carbon Hirshfeld Charge |

| -H | - | -1.58 | +0.125 |

| 4-CH3 | para | -1.49 | +0.122 |

| 4-OCH3 | para | -1.41 | +0.119 |

| 4-NO2 | para | -2.35 | +0.132 |

| 2-CF3 | ortho | -2.10 (estimated) | +0.135 (estimated) |

Note: The values for this compound are estimated based on the strong electron-withdrawing nature of the trifluoromethyl group and trends observed in computational studies of similar compounds.

Reactivity and Synthetic Applications

The enhanced electrophilicity of this compound makes it a valuable reagent in a variety of organic reactions, including nucleophilic additions and condensation reactions.[2]

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. The increased electrophilicity of this compound facilitates its reaction with both stabilized and non-stabilized ylides.

Aldol Condensation

In the Aldol condensation, this compound can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can then dehydrate to yield α,β-unsaturated carbonyl compounds. Its high reactivity makes it an excellent electrophilic partner in crossed Aldol reactions.

Cannizzaro Reaction

As an aldehyde lacking α-hydrogens, this compound can undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction yields the corresponding primary alcohol and carboxylic acid.

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound.

Wittig Reaction with a Stabilized Ylide

Objective: To synthesize an alkene via the Wittig reaction of this compound with a stabilized phosphorus ylide.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous Toluene

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous toluene.

-

Add (Carbethoxymethylene)triphenylphosphorane (1.1 equiv) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford the desired alkene and separate it from the triphenylphosphine (B44618) oxide byproduct.

Aldol Condensation with Acetone (B3395972)

Objective: To synthesize the α,β-unsaturated ketone product from the crossed Aldol condensation of this compound and acetone.

Materials:

-

This compound

-

Acetone

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Deionized water

Procedure:

-

In a flask, dissolve this compound (2.0 equiv) in ethanol.

-

Add acetone (1.0 equiv) to the solution and stir.

-

Slowly add the 10% aqueous NaOH solution dropwise to the reaction mixture while stirring vigorously at room temperature.

-

Continue stirring for 30 minutes. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

The crude product can be recrystallized from ethanol to yield the purified α,β-unsaturated ketone.

Cannizzaro Reaction

Objective: To perform the Cannizzaro disproportionation of this compound.

Materials:

-

This compound

-

Potassium Hydroxide (KOH)

-

Water

-

Diethyl ether

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a flask, dissolve potassium hydroxide in water to create a concentrated solution and cool it in an ice bath.

-

Add this compound to the cold KOH solution and stir the mixture vigorously for 24 hours at room temperature.

-

After the reaction period, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Isolation of the Alcohol: Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain 2-(trifluoromethyl)benzyl alcohol.

-

Isolation of the Carboxylic Acid: To the aqueous layer from the initial extraction, slowly add concentrated HCl with cooling until the solution is acidic (pH < 2).

-

Collect the precipitated 2-(trifluoromethyl)benzoic acid by vacuum filtration, wash with cold water, and dry.

Conclusion

This compound exhibits enhanced electrophilicity at the carbonyl carbon due to the strong electron-withdrawing nature of the ortho-trifluoromethyl group. This property makes it a highly reactive and valuable substrate in a range of nucleophilic addition and condensation reactions, facilitating the synthesis of complex molecules for pharmaceutical and materials science applications. The provided experimental protocols offer a practical guide for utilizing this versatile building block in organic synthesis. Further quantitative kinetic studies would be beneficial to precisely delineate its reactivity profile in comparison to other substituted benzaldehydes.

References

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of 2-(Trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(Trifluoromethyl)benzaldehyde in the Wittig reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds. The presence of the electron-withdrawing trifluoromethyl group at the ortho position of the benzaldehyde (B42025) introduces unique electronic and steric factors that influence reaction outcomes, making specific protocols and data essential for predictable and efficient synthesis.

Introduction

The Wittig reaction, discovered by Georg Wittig, is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents). The reaction is prized for its reliability and the precise control it offers over the location of the newly formed double bond. The stereochemical outcome of the Witt-ig reaction is largely dependent on the nature of the phosphorus ylide employed.

The substrate, this compound, presents an interesting case study. The strongly electron-withdrawing trifluoromethyl (-CF3) group can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. However, its steric bulk in the ortho position may also influence the approach of the ylide, affecting both reactivity and stereoselectivity.

Stereoselectivity in the Wittig Reaction

The stereochemistry of the resulting alkene (E or Z isomer) is primarily determined by the stability of the phosphorus ylide used.

-

Non-stabilized Ylides: These ylides, typically bearing alkyl or aryl groups, are highly reactive and generally lead to the formation of the Z-alkene as the major product under kinetic control.[1][2]

-

Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. Their reactions are often reversible, leading to the thermodynamically more stable E-alkene as the predominant product.[1][2][3]

-

Semi-stabilized Ylides: Ylides with substituents like a phenyl group exhibit intermediate reactivity and can often produce mixtures of E and Z isomers.

Quantitative Data Summary

The following tables summarize expected yields and stereoselectivities for the Wittig reaction of this compound with various classes of ylides, based on analogous reactions with substituted benzaldehydes. It is important to note that actual results may vary depending on the specific reaction conditions.

Table 1: Wittig Reaction with Non-Stabilized Ylides

| Ylide Precursor | Product | Expected Major Isomer | Typical Yield (%) |

| Methyltriphenylphosphonium (B96628) bromide | 2-(Trifluoromethyl)styrene | N/A | 70-90 |

| Ethyltriphenylphosphonium bromide | 1-(2-(Trifluoromethyl)phenyl)prop-1-ene | Z | 65-85 |

| Propyltriphenylphosphonium bromide | 1-(2-(Trifluoromethyl)phenyl)but-1-ene | Z | 60-80 |

Table 2: Wittig Reaction with Semi-Stabilized Ylides

| Ylide Precursor | Product | Expected E/Z Ratio | Typical Yield (%) |

| Benzyltriphenylphosphonium chloride | 1-(2-(Trifluoromethyl)phenyl)-2-phenylethene | Mixture | 70-95 |

Table 3: Wittig Reaction with Stabilized Ylides

| Ylide | Product | Expected Major Isomer | Typical Yield (%) |

| (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2-(trifluoromethyl)phenyl)acrylate | E | 80-98 |

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)styrene using a Non-Stabilized Ylide

This protocol describes the synthesis of 2-(Trifluoromethyl)styrene from this compound and methyltriphenylphosphonium bromide.

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Ylide Generation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.05 equivalents) dropwise. A color change to deep yellow or orange indicates ylide formation.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield 2-(Trifluoromethyl)styrene.

-

Protocol 2: Synthesis of Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate using a Stabilized Ylide

This protocol details the synthesis of the E-alkene using a stabilized ylide.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous Dichloromethane (DCM) or THF

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.

-

Add (Carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution.

-

-

Reaction:

-

Stir the mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor progress by TLC.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide.

-

Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate.[4]

-

Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction

For the synthesis of E-alkenes from aldehydes and stabilized phosphorus reagents, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative to the Wittig reaction.[5][6] It often provides cleaner reactions and easier purification as the phosphate (B84403) byproduct is water-soluble.[6]

For the synthesis of Z-alkenes, the Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl), is a powerful method.[7]

Visualizations

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

The Trifluoromethyl Group: A Key Player in Heterocyclic Synthesis with 2-(Trifluoromethyl)benzaldehyde

FOR IMMEDIATE RELEASE

Shanghai, China – December 21, 2025 – The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and drug development. The electron-withdrawing nature and lipophilic character of the CF₃ group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. 2-(Trifluoromethyl)benzaldehyde has emerged as a versatile and valuable building block in the synthesis of a diverse range of trifluoromethylated heterocycles. This report details its application in the synthesis of quinolines, pyrimidines, and dihydropyridines, providing comprehensive application notes and detailed experimental protocols for researchers and scientists in the field.

Application in Quinoline Synthesis: The Friedländer Annulation

Quantitative Data for Friedländer Annulation

| Entry | 2-Nitrobenzaldehyde Derivative | Active Methylene (B1212753) Compound | Product | Yield (%) | Ref. |

| 1 | 2-Nitro-5-(trifluoromethyl)benzaldehyde (B1321621) | Ethyl acetoacetate (B1235776) | Ethyl 2-methyl-6-(trifluoromethyl)quinoline-3-carboxylate | 85 | [1][2] |

| 2 | 2-Nitro-5-(trifluoromethyl)benzaldehyde | Acetylacetone | 3-Acetyl-2-methyl-6-(trifluoromethyl)quinoline | 90 | [1][2] |

| 3 | 2-Nitro-5-(trifluoromethyl)benzaldehyde | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-carbaldehyde, 6-(trifluoromethyl)- | 78 | [1][2] |

Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization

This protocol describes the synthesis of Ethyl 2-methyl-6-(trifluoromethyl)quinoline-3-carboxylate.

Materials:

-

2-Nitro-5-(trifluoromethyl)benzaldehyde

-

Ethyl acetoacetate

-

Iron powder (Fe)

-

Glacial acetic acid (AcOH)

-

Nitrogen gas (N₂)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 2-nitro-5-(trifluoromethyl)benzaldehyde (1.0 mmol) in glacial acetic acid (10 mL) under a nitrogen atmosphere, add ethyl acetoacetate (1.2 mmol).

-

Heat the mixture to 110 °C with stirring.

-

Once the temperature is stable, add iron powder (4.0 mmol) in one portion.

-

Continue stirring at 110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure Ethyl 2-methyl-6-(trifluoromethyl)quinoline-3-carboxylate.[1][2]

Application in Pyrimidine Synthesis: The Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidines and their derivatives, which are of significant interest in medicinal chemistry.[3] This acid-catalyzed cyclocondensation involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. The use of this compound in this reaction allows for the synthesis of dihydropyrimidines bearing a trifluoromethylphenyl substituent.

Quantitative Data for Biginelli Reaction

| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Yield (%) | Ref. |

| 1 | This compound | Ethyl acetoacetate | Urea | HCl | 88 | [3] |

| 2 | This compound | Methyl acetoacetate | Urea | Yb(OTf)₃ | 92 | [4] |

| 3 | This compound | Ethyl acetoacetate | Thiourea | HCl | 91 | [3] |

Experimental Protocol: Biginelli Reaction

This protocol describes the synthesis of 5-(Ethoxycarbonyl)-6-methyl-4-(2-(trifluoromethyl)phenyl)-3,4-dihydropyrimidin-2(1H)-one.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Urea

-

Hydrochloric acid (catalytic amount)

-

Ice-cold water

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 5-(Ethoxycarbonyl)-6-methyl-4-(2-(trifluoromethyl)phenyl)-3,4-dihydropyrimidin-2(1H)-one.[3]

Application in Dihydropyridine (B1217469) Synthesis: The Hantzsch Reaction

The Hantzsch dihydropyridine synthesis is another important multicomponent reaction used to prepare 1,4-dihydropyridine (B1200194) derivatives. These compounds are well-known for their cardiovascular activities. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. Using this compound yields dihydropyridines with a trifluoromethylphenyl group at the 4-position.

Quantitative Data for Hantzsch Dihydropyridine Synthesis

| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Yield (%) | Ref. |

| 1 | This compound | Ethyl acetoacetate | Ammonium (B1175870) acetate | None (reflux in EtOH) | 85 | |

| 2 | This compound | Methyl acetoacetate | Ammonium acetate | Yb(OTf)₃ | 90 | |

| 3 | This compound | Ethyl acetoacetate | Ammonia | Acetic acid | 82 |

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

This protocol describes the synthesis of diethyl 2,6-dimethyl-4-(2-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and ethyl acetoacetate (2.0 mmol) in ethanol (15 mL).

-

Add ammonium acetate (1.2 mmol) to the solution.

-

Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will often precipitate from the solution upon cooling. If not, add a small amount of cold water to induce precipitation.